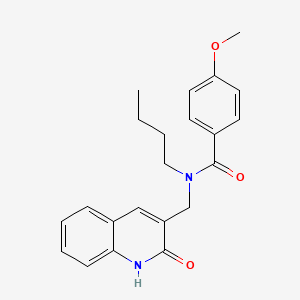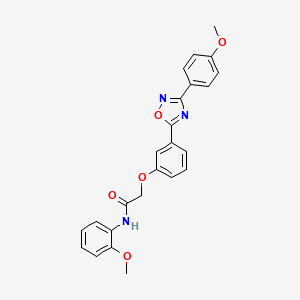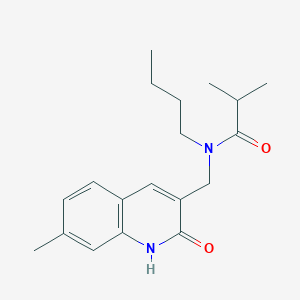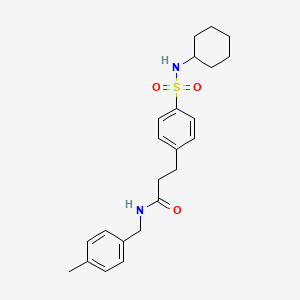![molecular formula C22H21ClN4O B7697199 N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7697199.png)
N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Several synthetic methods have been reported for the preparation of pyrazolo[3,4-b]quinoline derivatives. Notably, the assembly of the pyrazolopyridine system plays a crucial role in the synthesis of Compound X. Researchers have explored various strategies, including condensation reactions, cyclization, and substitution steps . The choice of synthetic route impacts the overall yield and purity of the final compound.
Applications De Recherche Scientifique
N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide has potential applications in scientific research, particularly in the field of drug discovery. It has been shown to act as an inhibitor of several enzymes and receptors, including cyclin-dependent kinases, protein kinase C, and adenosine receptors. This compound has also been found to exhibit anti-inflammatory and anti-cancer properties. Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide acts as an inhibitor of several enzymes and receptors by binding to their active sites. It has been shown to inhibit the activity of cyclin-dependent kinases by binding to their ATP-binding sites. This compound also acts as an antagonist of adenosine receptors, blocking their activation. The mechanism of action of this compound on protein kinase C is not fully understood.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory and anti-cancer properties. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound also exhibits neuroprotective effects and has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Its anti-inflammatory properties make it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide has several advantages for lab experiments. It is a potent inhibitor of several enzymes and receptors, making it a valuable tool for studying their functions. Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of neurological disorders. However, this compound has some limitations. Its solubility in water is low, which can make it difficult to administer in experiments. Its potential toxicity also needs to be considered when using it in lab experiments.
Orientations Futures
There are several future directions for the research and development of N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide. One direction is to investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory disorders such as rheumatoid arthritis. Further research is also needed to determine its potential toxicity and to develop more efficient synthesis methods. In addition, the development of this compound derivatives with improved solubility and potency could lead to the discovery of new drugs with therapeutic potential.
Méthodes De Synthèse
N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide has been synthesized using various methods, including microwave-assisted synthesis, one-pot synthesis, and Suzuki-Miyaura coupling. The most commonly used method is the Suzuki-Miyaura coupling, which involves the reaction of 4-chlorobenzamide with 1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinoline-3-boronic acid in the presence of a palladium catalyst. The reaction yields this compound with high purity and yield.
Propriétés
IUPAC Name |
N-(1-butyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O/c1-3-4-12-27-21-18(13-16-7-5-6-14(2)19(16)24-21)20(26-27)25-22(28)15-8-10-17(23)11-9-15/h5-11,13H,3-4,12H2,1-2H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJXNNKJSQAWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697116.png)

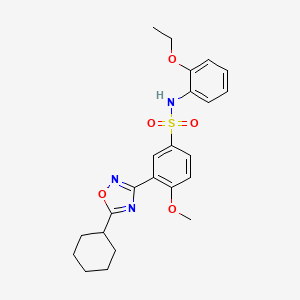


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7697148.png)
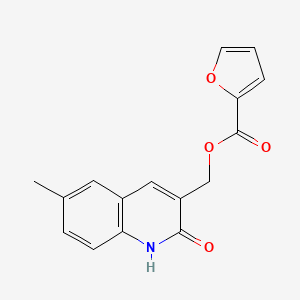

![N-[(4-chlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7697167.png)
